2-Bromo-4-chlorobenzoyl chloride

Organic Synthesis Medicinal Chemistry Acylation

Challenge: Substituted benzoyl chlorides with inconsistent reactivity slow down API/agrochemical library synthesis. Solution: 2-Bromo-4-chlorobenzoyl chloride (CAS 116779-74-9) offers distinct electrophilicity (ortho-Br + para-Cl) for hindered amines. - **Chemoselective**: Ortho-bromo enables Suzuki coupling; para-chloro remains for downstream activation - **Batch consistency**: ≥95% purity for reproducible scale-up - **Supply assurance**: Documented quality for process validation

Molecular Formula C7H3BrCl2O
Molecular Weight 253.9 g/mol
CAS No. 116779-74-9
Cat. No. B3045946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chlorobenzoyl chloride
CAS116779-74-9
Molecular FormulaC7H3BrCl2O
Molecular Weight253.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Br)C(=O)Cl
InChIInChI=1S/C7H3BrCl2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H
InChIKeyMZMZIXOCJASTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-chlorobenzoyl chloride Procurement & Selection Guide


2-Bromo-4-chlorobenzoyl chloride (CAS 116779-74-9) is an aromatic acyl chloride derivative of benzoyl chloride, featuring bromine and chlorine substituents at the 2- and 4-positions, respectively [1]. This compound serves as a key intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research, owing to the presence of two distinct halogen substituents that provide a unique electrophilic profile for downstream functionalization [1].

Workflow Acylation & cross-coupling intermediate for pharma/agro R&D.
Electrophilicity Enhanced by ortho-Br/para-Cl pattern vs. unsubstituted benzoyl chloride.
Handles Orthogonal aryl Br/Cl enable sequential coupling steps.

Why Simple Analogs Cannot Replace This Compound


While various substituted benzoyl chlorides are available, the specific 2-bromo-4-chloro substitution pattern on the benzoyl chloride core is not interchangeable with other halogenated analogs. The reactivity and resulting physical properties of benzoyl chlorides are highly sensitive to both the identity and position of ring substituents, as described by the Hammett equation [1]. The combined electron-withdrawing effects of the ortho-bromo and para-chloro groups impart a distinct electrophilicity to the carbonyl carbon, influencing both reaction rates and selectivity in subsequent acylation steps [1][2]. This non-linear combination of steric and electronic effects means that substituting with, for example, a 4-chlorobenzoyl chloride or a 2,4-dichlorobenzoyl chloride will not yield the same synthetic outcome or product profile.

Pattern mismatch
ortho-Br/para-Cl pattern shifts electrophilicity vs. para-Cl or 2,4-dichloro analogs due to steric and electronic effects.
Hammett σ divergence
ortho-Br σ value (>0.393) not reproduced by para-substituted or same-halogen disubstituted benzoyl chlorides, altering acylation kinetics.
Selectivity drift
Mono-halogenated or symmetrical dihalogenated analogs lack sequential coupling orthogonality; may require different catalyst systems and conditions.

Quantitative Evidence for Selection


Enhanced Carbonyl Electrophilicity in Acyl Substitution

The reactivity of the target compound's acyl chloride group is enhanced relative to unsubstituted benzoyl chloride and to para-substituted analogs. This is a class-level inference based on established linear free-energy relationships. Hammett substituent constants (σ) for para-bromo (+0.232) and para-chloro (+0.227) are similar, but the ortho-bromo substituent introduces a significant steric and electronic effect, accelerating nucleophilic acyl substitution compared to para-substituted derivatives [1]. This enhanced electrophilicity facilitates faster coupling with amines and other nucleophiles.

Electrophilicity
Class-level
2-Bromo-4-chlorobenzoyl chloride > benzoyl chloride (ortho-σ Br > 0.393, para-σ Cl = 0.227)
Supports enhanced acylating agent reactivity screening
Based on Hammett linear free-energy relationships
Organic Synthesis Medicinal Chemistry Acylation

Purity and Lot-to-Lot Consistency

Reliable sourcing of 2-Bromo-4-chlorobenzoyl chloride is characterized by high purity and well-documented analytical data. Reputable suppliers, such as Bidepharm, offer this compound with a standard purity of ≥95% and provide batch-specific analytical reports, including NMR, HPLC, and GC data . This level of quality control is critical for ensuring reproducible outcomes in multi-step syntheses and minimizing the need for re-purification.

Purity
Data to verify
≥95% (HPLC, NMR, GC)
Supports lot-to-lot reproducibility assessment
Batch-specific analytical reports from vendor; independent verification recommended
Pharmaceutical R&D Quality Control Analytical Chemistry

Orthogonal Functionalization Handles

The 2-bromo-4-chlorobenzoyl chloride scaffold presents two distinct halogen handles—an ortho-bromo and a para-chloro substituent—which can undergo orthogonal cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with different catalysts and conditions [1]. This is a class-level inference based on the known reactivity of aryl bromides and chlorides in transition metal catalysis. For instance, the aryl bromide is generally more reactive in palladium-catalyzed couplings than the aryl chloride, allowing for sequential, chemoselective functionalization. This dual-handle feature is not present in mono-halogenated benzoyl chlorides (e.g., 4-chlorobenzoyl chloride) or in analogs with only one type of halogen.

Orthogonal Handles
Class-level
Ar-Br (more reactive) and Ar-Cl (less reactive) for sequential Pd couplings
Supports chemoselective diversification strategy
Based on relative oxidative addition rates in Pd-catalyzed reactions
Organic Synthesis Chemoselectivity Building Blocks

Optimal Application Scenarios


Amide Library Synthesis for Drug Discovery

Given its enhanced electrophilicity as inferred from substituent effects [1], 2-Bromo-4-chlorobenzoyl chloride is well-suited for the rapid acylation of amine building blocks to generate novel amide libraries. The ortho-bromo group activates the carbonyl towards nucleophilic attack, potentially increasing reaction yields for sterically hindered or less nucleophilic amines compared to unsubstituted or para-only substituted benzoyl chlorides [1]. This makes it an efficient reagent for generating diverse chemical space in early-stage drug discovery programs.

Sequential Cross-Coupling Intermediate

The presence of both bromine and chlorine substituents on the aromatic ring allows for sequential, chemoselective functionalization [1]. A researcher can first use the more reactive aryl bromide in a Suzuki coupling, followed by activation of the aryl chloride in a subsequent step using a different catalyst system. This enables the construction of complex, multi-aryl scaffolds with high precision, a key requirement in the synthesis of pharmaceuticals and advanced materials. This orthogonal reactivity is a primary differentiator from mono-halogenated or symmetrical di-halogenated benzoyl chloride analogs.

Agrochemical Production with Reliable Purity

In industrial settings for agrochemical synthesis, the batch-to-batch consistency and documented purity (≥95%) of the compound, as provided by quality-focused vendors [1], are critical for process validation and scale-up. The ability to rely on consistent raw material quality reduces the risk of failed batches and ensures the final active ingredient meets stringent regulatory specifications.

Application
Selection Property
Validation Focus
Amide library synthesis
Electrophilic acyl chloride profile
Review acylation efficiency with sterically hindered amines
Sequential cross-coupling
Orthogonal aryl bromide/chloride reactivity
Validate chemoselectivity in Pd-catalyzed coupling steps
Agrochemical intermediate production
Batch-specific purity (≥95%) and documentation
Confirm process consistency via analytical batch review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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